molecular formula C10H9N3O2 B2407469 2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one CAS No. 168837-91-0

2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one

Cat. No. B2407469
CAS RN: 168837-91-0
M. Wt: 203.201
InChI Key: SJWYBZSNSCANKQ-UHFFFAOYSA-N
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Description

2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one, also known as DMFP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMFP is a member of the furo-pyrrolo-triazinone family of compounds, which have been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Derivatives:

  • 2,5-Dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one and its derivatives have been synthesized through various methods, such as reaction with carbohydrazide and triethyl orthoesters, or acetylation and subsequent cyclisation with hydrazine (Zemanov et al., 2017). These methods offer pathways to create a range of structurally diverse compounds.

Antibacterial Activity:

  • These compounds have been evaluated for their antibacterial activity, demonstrating potential in this field (Zemanov et al., 2017). This suggests their use in developing new antibacterial agents.

Regioselective Bromination:

  • Research includes regioselective bromination of related structures, providing insights into site-specific functionalization for further chemical synthesis (Lu et al., 2017). This can lead to more targeted and efficient synthesis of derivatives.

NMR Spectroscopic Properties:

  • The NMR spectroscopic properties of these compounds have been studied, revealing how different substituents influence chemical shifts, which is valuable in structural analysis and design (Zemanová & Gašparová, 2017).

Thermal Cycloaddition Synthesis:

  • Thermal cycloaddition methods have been used to synthesize related pyrrolo[1,2-d][1,2,4]triazines, contributing to the understanding of reaction mechanisms and synthetic methodologies (Rischke et al., 1993).

Biological Activity:

  • Studies have also been conducted on the biological activities of these compounds, including their anticancer and antibacterial effects (Astakhina et al., 2016). This points to their potential application in medicinal chemistry.

properties

IUPAC Name

4,12-dimethyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-5-3-7-9(15-5)4-8-10(14)12-11-6(2)13(7)8/h3-4H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWYBZSNSCANKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C3N2C(=NNC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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